molecular formula C27H36O2 B1337475 2,2-Bis(3-cyclohexyl-4-hydroxyphenyl)propane CAS No. 57100-74-0

2,2-Bis(3-cyclohexyl-4-hydroxyphenyl)propane

Cat. No. B1337475
CAS RN: 57100-74-0
M. Wt: 392.6 g/mol
InChI Key: WKVWOPDUENJKAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Bis(3-cyclohexyl-4-hydroxyphenyl)propane is a derivative of bisphenol A, a key monomer used in the production of polycarbonate plastics and epoxy resins. The compound's structure includes two cyclohexyl groups attached to a propane backbone, with hydroxyphenyl functionalities that are essential for its reactivity and subsequent polymerization.

Synthesis Analysis

The synthesis of derivatives of 2,2-bisphenol A compounds has been explored in various studies. For instance, the synthesis of 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives was achieved through a condensation reaction catalyzed by urea under ultrasound, which provided high yields and environmental benefits . Another study reported the synthesis of 2,2-Bis(3-amido-4-hydroxyphenyl)-propane through catalytic reduction, with an optimal catalyst identified as FeCl_3.6H_2O/C, leading to a high yield of 93% . Additionally, 2,2-Bis(3-bromo-4-hydroxy-5-nitrophenyl) propane was synthesized from Bisphenol A with a total yield of 83.1% .

Molecular Structure Analysis

The molecular structure of 2,2-bisphenol A derivatives has been characterized using various spectroscopic techniques. For example, the structure of 2,2-Bis(3-bromo-4-hydroxy-5-nitrophenyl) propane was confirmed by IR, 1H NMR, 13C NMR, and MS . Similarly, the structure of 2,2-Bis(3-amido-4-hydroxyphenyl)-propane was verified using elementary analysis, IR, 1H NMR, 13C NMR, and MS .

Chemical Reactions Analysis

The reactivity of 2,2-bisphenol A derivatives has been studied in the context of polymerization and other chemical transformations. For instance, copolymers of 2,2 bis-4(2-hydroxy-3-methacryloyloxypropoxy) phenyl propane have been investigated for their potential use in dental composite filling materials, showing enhanced modulus properties . The hydrogenation of bisphenol A has also been explored, resulting in various stereoisomers with different configurations and conformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2-bisphenol A derivatives are crucial for their application in materials science. The study of polymeric systems based on these derivatives revealed that small amounts of inhibitor could significantly enhance the Young's modulus of the polymerized copolymers, which is beneficial for dental applications . The synthesis methods and structural characterization of these compounds often involve optimizing reaction conditions to achieve high yields and purity, which is essential for their practical use .

Scientific Research Applications

Bioremediation Applications

Bisphenol A (BPA), a derivative of 2,2-Bis(3-cyclohexyl-4-hydroxyphenyl)propane, is widely used in various industrial applications. A significant application in scientific research is in the field of bioremediation. The enzyme laccase from Fusarium incarnatum UC-14 has been studied for its ability to degrade BPA in a reverse micelles system. This study demonstrated that laccase could effectively eliminate 91.43% of BPA at specified conditions, highlighting a potential method for bioremediating environmental pollutants like BPA (Chhaya & Gupte, 2013).

Electrochemical Detection and Removal

Another research application of BPA is in the electrochemical detection and removal using a carbon felt electrode. This method involves the detection of BPA through cyclic voltammetry, where BPA gets electropolymerized to a non-conductive layer on the electrode surface. This technique not only detects but also simultaneously removes BPA, offering a promising approach for real-time sensing and in-situ removal of BPA (Kim et al., 2021).

Environmental Impact Studies

The impact of BPA on aquatic organisms and environments has been a significant area of study. BPA is known to be acutely toxic to aquatic organisms and acts as an endocrine disruptor. Research has focused on the contamination routes, degradation of BPA in aquatic environments, and its effects on various aquatic species. These studies are crucial for understanding the environmental implications of BPA and developing strategies for mitigating its impacts (Kang, Aasi, & Katayama, 2007).

Synthesis of Derivatives

There's ongoing research into the synthesis of various derivatives of BPA. For instance, the synthesis of 2,2-Bis(4-hydroxy-3-nitrophenyl)-propane as an intermediate of fire-retardants has been explored. This includes optimizing conditions for the highest yield of the product and its purification, which is essential in the development of new materials and chemicals (H. Yun-chu, 2002).

Safety And Hazards

The compound is associated with certain hazards. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

2-cyclohexyl-4-[2-(3-cyclohexyl-4-hydroxyphenyl)propan-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36O2/c1-27(2,21-13-15-25(28)23(17-21)19-9-5-3-6-10-19)22-14-16-26(29)24(18-22)20-11-7-4-8-12-20/h13-20,28-29H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVWOPDUENJKAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)O)C2CCCCC2)C3=CC(=C(C=C3)O)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30449029
Record name 2,2-Bis(3-cyclohexyl-4-hydroxyphenyl)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Bis(3-cyclohexyl-4-hydroxyphenyl)propane

CAS RN

57100-74-0
Record name 2,2-Bis(3-cyclohexyl-4-hydroxyphenyl)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Bis(3-cyclohexyl-4-hydroxyphenyl)propane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,2-Bis(3-cyclohexyl-4-hydroxyphenyl)propane
Reactant of Route 2
2,2-Bis(3-cyclohexyl-4-hydroxyphenyl)propane
Reactant of Route 3
Reactant of Route 3
2,2-Bis(3-cyclohexyl-4-hydroxyphenyl)propane
Reactant of Route 4
Reactant of Route 4
2,2-Bis(3-cyclohexyl-4-hydroxyphenyl)propane
Reactant of Route 5
Reactant of Route 5
2,2-Bis(3-cyclohexyl-4-hydroxyphenyl)propane
Reactant of Route 6
Reactant of Route 6
2,2-Bis(3-cyclohexyl-4-hydroxyphenyl)propane

Citations

For This Compound
2
Citations
M Nishigori, T Nose, Y Shimohigashi - Toxicology letters, 2012 - Elsevier
The plastic chemical bisphenol A (BPA) has recently been suspected to be a base structure of endocrine disrupting chemicals, which achieve their adverse effects by interfering with …
Number of citations: 11 www.sciencedirect.com
P USPC - researchgate.net
Provided herein is a composition comprising an isosorbide polymer and one or more hindered amines. The one or more hindered amines (HALS) may have a formula selected from the …
Number of citations: 0 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.